molecular formula C7H8ClF2N B2782911 2,6-Difluoro-3-methylaniline;hydrochloride CAS No. 2490431-94-0

2,6-Difluoro-3-methylaniline;hydrochloride

Cat. No.: B2782911
CAS No.: 2490431-94-0
M. Wt: 179.59
InChI Key: SOISYKCDFTUGDY-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-methylaniline;hydrochloride is a chemical compound with the molecular formula C7H7F2N·HCl. It is a derivative of aniline, where two fluorine atoms are substituted at the 2nd and 6th positions, and a methyl group is substituted at the 3rd position of the benzene ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3-methylaniline;hydrochloride typically involves the fluorination of 3-methylaniline. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the aromatic ring. The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-methylaniline;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted anilines .

Scientific Research Applications

2,6-Difluoro-3-methylaniline;hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-methylaniline;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and binding affinity to various enzymes and receptors. This can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluoro-3-methylaniline;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,6-difluoro-3-methylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N.ClH/c1-4-2-3-5(8)7(10)6(4)9;/h2-3H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOISYKCDFTUGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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